1-(Chloromethoxy)but-2-yne
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Overview
Description
1-(Chloromethoxy)but-2-yne is an organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)but-2-yne can be synthesized through the reaction of but-2-yne-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)but-2-yne undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as thiourea, leading to the formation of imidothioates.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkenes and alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiourea in methanol at room temperature.
Addition Reactions: Hydrogen halides like HBr under standard conditions.
Oxidation: Using oxidizing agents such as potassium permanganate.
Major Products:
Imidothioates: Formed from nucleophilic substitution reactions.
Dihalides: Resulting from addition reactions with halogens.
Epoxides and Alkenes: Products of oxidation and reduction reactions.
Scientific Research Applications
1-(Chloromethoxy)but-2-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)but-2-yne involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group acts as a leaving group in substitution reactions, while the triple bond in the butyne moiety participates in addition reactions. These reactions often proceed through the formation of carbocation intermediates, which are stabilized by the electron-withdrawing effects of the chloromethoxy group .
Comparison with Similar Compounds
1-(Chloromethoxy)prop-2-yne: Similar structure but with a shorter carbon chain.
1-Bromo-2-butyne: Similar reactivity but with a bromine atom instead of a chloromethoxy group.
Uniqueness: 1-(Chloromethoxy)but-2-yne is unique due to its combination of a chloromethoxy group and a butyne backbone, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
922721-65-1 |
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Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
1-(chloromethoxy)but-2-yne |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-7-5-6/h4-5H2,1H3 |
InChI Key |
PRYWFDJUXVACCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCCl |
Origin of Product |
United States |
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